Product packaging for Convergine(Cat. No.:)

Convergine

Cat. No.: B1246042
M. Wt: 209.33 g/mol
InChI Key: NJQZDKSCLZDPMI-SCUKAZRWSA-N
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Description

Discovery and Early Structural Hypotheses of Ladybird Alkaloids

The systematic study of ladybird defensive chemicals began in the early 1970s. In 1971, researchers first isolated and identified an alkaloid from the seven-spot ladybird, Coccinella septempunctata. nottingham.ac.ukcambridge.org This compound was named coccinelline (B1211609) , a tricyclic N-oxide that was found to be a potent deterrent against ants. nottingham.ac.uk It was soon established that coccinelline existed in the ladybird's haemolymph alongside its corresponding free base, precoccinelline (B15476410) . cambridge.org9vom.in This discovery of a free base/N-oxide pair became a recurring theme in the study of these alkaloids.

Subsequent research on other ladybird species expanded the known structural diversity of these defensive compounds. From the two-spot ladybird, Adalia bipunctata, a homotropane alkaloid named adaline was isolated. cambridge.org The discovery of these and other related molecules revealed that coccinellids produce a variety of alkaloids, suggesting a complex evolution of chemical defense within the family. cambridge.orgdb-thueringen.de Early hypotheses correctly identified these compounds as the source of the insects' bitter taste and repellent properties, which are advertised by their conspicuous aposematic coloration. nottingham.ac.ukuab.cat

Position of Convergine within the Coccinellid Alkaloid Family

This compound was identified as part of this growing family of defensive alkaloids. It was first isolated along with its corresponding free base, hippodamine (B1254046) , from ladybirds of the genus Hippodamia, specifically the convergent lady beetle, Hippodamia convergens, and later from Hippodamia caseyi. cambridge.org9vom.incdnsciencepub.comcdnsciencepub.com Chemical analysis, including mass spectrometry, showed that hippodamine had the same molecular formula as precoccinelline, suggesting they were stereoisomers. acs.org Further experiments confirmed that this compound is the N-oxide of hippodamine, as it could be chemically reduced to form hippodamine. acs.org

This compound and hippodamine belong to a structural class defined by the 2-methylperhydro-9b-azaphenalene skeleton, a framework they share with coccinelline and precoccinelline. uab.catacs.org However, a key stereochemical difference sets them apart. While coccinelline and its free base are meso compounds (achiral molecules with stereocenters), X-ray analysis revealed that this compound possesses a chiral structure. uab.catacs.org This chirality arises from the trans fusion of two of the piperidine (B6355638) rings in the azaphenalene system, whereas in coccinelline these rings are cis-fused, creating a plane of symmetry. uab.cat This makes this compound and hippodamine distinct stereoisomers of coccinelline and precoccinelline, respectively. acs.org

The discovery of this compound and other related compounds demonstrated that subtle variations in the stereochemistry of a common molecular backbone could lead to a diversity of alkaloids across different ladybird species.

Table 1: Key Azaphenalene Alkaloids and their Sources

Alkaloid Chemical Nature Parent Ladybird Species
Coccinelline N-Oxide Coccinella septempunctata
Precoccinelline Free Base Coccinella septempunctata
This compound N-Oxide Hippodamia convergens
Hippodamine Free Base Hippodamia convergens
Myrrhine Free Base Myrrha octodecimguttata
Adaline Homotropane Alkaloid Adalia bipunctata
Hippocasine Free Base Hippodamia caseyi

This table summarizes the primary alkaloids discussed and the ladybird species from which they were first prominently isolated. cambridge.orgdb-thueringen.decdnsciencepub.com

Total Synthesis Approaches to the this compound Core

The construction of the tricyclic core of this compound has been a subject of significant research, leading to the development of several innovative total synthesis methodologies. These approaches aim to efficiently assemble the complex ring system with precise control over stereochemistry.

A significant breakthrough in the synthesis of this compound and related alkaloids was the development of a stereodivergent total synthesis. nih.gov This approach allows for the selective formation of multiple stereoisomers from a common synthetic pathway, which is crucial for accessing the diverse stereochemical arrangements found in this family of natural products.

A key strategy in this area is a highly diastereoselective intramolecular aza-[3+3] annulation. nih.govacs.org This reaction serves as a cornerstone of the synthesis, enabling the construction of the core heterocyclic structure in a controlled manner. The annulation strategy represents a de novo approach to this family of alkaloids, providing a novel and powerful tool for their synthesis. nih.gov By carefully selecting the reaction conditions and the stereochemistry of the starting materials, chemists can direct the outcome of the annulation to yield specific diastereomers of the alkaloid core. This flexibility is fundamental to a stereodivergent approach, which successfully produced not only this compound but also its precursor hippodamine, as well as the related alkaloids precoccinelline and coccinelline. nih.govacs.org

Table 1: Key Features of Stereodivergent Synthesis

Feature Description Reference
Core Strategy Intramolecular aza-[3+3] annulation nih.gov
Key Advantage Allows for the selective synthesis of multiple stereoisomers (stereodivergence) nih.govacs.org
Synthesized Alkaloids Precoccinelline, Hippodamine, Coccinelline, this compound nih.gov

| Significance | Represents a de novo synthetic approach to the Coccinellidae alkaloids | nih.gov |

In the context of the aza-[3+3] annulation strategy, the key retrosynthetic disconnection involves breaking the two bonds formed during the cyclization step. nih.govacs.org This simplifies the tricyclic target into a more manageable acyclic or monocyclic precursor. This approach is powerful because the forward reaction—the annulation—is designed to be highly stereoselective, ensuring that the complexity is rebuilt in a predictable manner.

An alternative retrosynthetic approach for the this compound core can be envisioned through different bond disconnections. For instance, the synthesis of (±)-hippodamine, the precursor to (±)-convergine, has been achieved via pathways that suggest different strategic disconnections, ultimately leading to the assembly of the core structure from different building blocks. cdnsciencepub.com The analysis of various synthetic routes allows chemists to identify the most efficient and practical pathways for producing not just the natural product itself, but also a wide array of analogues for further study. researchgate.net

Preparation of Structurally Modified this compound Derivatives for Mechanistic Elucidation

The synthesis of structurally modified derivatives of natural products is crucial for understanding their mechanism of action, both chemically and biologically. nsf.gov By systematically altering the structure of this compound, researchers can probe structure-activity relationships (SAR) and identify the key molecular features responsible for its properties.

Synthetic routes, particularly stereodivergent ones, are invaluable for this purpose as they provide access not only to the natural product but also to its stereoisomers and other related alkaloids like hippodamine and coccinelline. nih.gov For example, the availability of synthetic hippodamine, the direct precursor to this compound, allows for the separate study of the amine and its corresponding N-oxide. nottingham.ac.uk

Research into the toxinological properties of ladybug alkaloids has utilized synthetic analogues to probe their biological targets. For instance, a synthetic analogue of hippodamine was prepared to investigate its activity against nicotinic acetylcholine (B1216132) receptors (nAChRs). nottingham.ac.uk Such studies, which rely on the preparation of modified structures, are essential for elucidating the biological mechanisms underlying the defensive properties of these alkaloids. The ability to create a variety of derivatives—by altering substituent groups, ring sizes, or stereochemistry—provides the necessary tools to conduct detailed mechanistic investigations. rsc.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23NO B1246042 Convergine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

(1S,5S)-3-methyl-13-oxido-13-azoniatricyclo[7.3.1.05,13]tridecane

InChI

InChI=1S/C13H23NO/c1-10-8-12-6-2-4-11-5-3-7-13(9-10)14(11,12)15/h10-13H,2-9H2,1H3/t10?,11?,12-,13-,14?/m0/s1

InChI Key

NJQZDKSCLZDPMI-SCUKAZRWSA-N

Isomeric SMILES

CC1C[C@@H]2CCCC3[N+]2([C@H](C1)CCC3)[O-]

Canonical SMILES

CC1CC2CCCC3[N+]2(C(C1)CCC3)[O-]

Synonyms

convergine

Origin of Product

United States

Convergine: a Ladybird Beetle Alkaloid

Convergine is a natural product classified as an alkaloid. It is found in certain species of ladybird beetles, including the convergent lady beetle (Hippodamia convergens) smu.caCurrent time information in Toronto, CA. and Anatis ocellata. vaia.com this compound belongs to the 2-methylperhydro-9b-azaphenalene ring system, a structural class characteristic of several defensive alkaloids isolated from coccinellid beetles, such as precoccinelline (B15476410), coccinelline (B1211609), and hippodamine (B1254046). beilstein-journals.orgvaia.comnih.govresearchgate.net

The molecular formula of this compound has been reported as C13H24NO. nih.gov As a component of the defensive secretions of ladybird beetles, this compound plays a role in the chemical defense mechanism employed by these insects against predators. beilstein-journals.orgvaia.comnih.govresearchgate.netnih.govresearchgate.net

Molecular Interactions and Biological Activity of Convergine

Receptor Binding Profiles

Studies into the receptor binding profiles of Convergine have primarily centered on its interaction with ligand-gated ion channels, particularly the nicotinic acetylcholine (B1216132) receptors (nAChRs).

Research utilizing model systems, such as the well-characterized nAChRs from the electric organ of the Torpedo ray, has revealed that this compound and related coccinellid alkaloids act as non-competitive inhibitors. Radioligand binding assays have shown that these alkaloids displace the binding of [3H]-TCP (tenocyclidine), a compound known to bind within the ion channel pore of the nAChR. This suggests that this compound does not compete with the endogenous ligand, acetylcholine, at its binding site on the receptor. Instead, it binds to an allosteric site located within the ion channel, thereby inhibiting the receptor's function. The non-competitive nature of this inhibition is further supported by functional assays where the inhibitory effect of these alkaloids could not be overcome by increasing the concentration of acetylcholine.

Comparative studies have been conducted to understand the binding affinities of this compound relative to its structural analogues, Precoccinelline (B15476410) and Hippodamine (B1254046). While specific dissociation constants (Kd) are not extensively reported in the available literature, inhibitory concentrations (IC50) from competitive binding assays provide a basis for comparison. In these studies, this compound, which is the N-oxide of Hippodamine, consistently displays a lower binding affinity for the nAChR ion channel site compared to its non-oxidized counterpart.

A study investigating the displacement of [3H]-TCP from Torpedo muscle nAChRs reported the following IC50 values:

CompoundIC50 (μM)
Precoccinelline1.7 ± 0.2
Hippodamine2.0 ± 0.1
This compound 17 ± 1

These data indicate that Precoccinelline and Hippodamine have similar potencies, while this compound is approximately 8.5 to 10 times less potent at inhibiting [3H]-TCP binding.

Structure-Activity Relationship (SAR) Investigations

The structural features of this compound and its analogues play a critical role in their interaction with nAChRs. SAR investigations have provided insights into the molecular determinants of their binding affinity.

The core tricyclic azaphenalene skeleton is fundamental for the activity of this class of alkaloids. The stereochemistry of the ring junctions and the orientation of the methyl group are believed to influence the binding affinity. However, the most significant structural determinant identified in comparative studies is the presence or absence of the N-oxide moiety. The stereoisomers Precoccinelline and Hippodamine, which are tertiary amines predicted to be ionized at physiological pH, exhibit higher affinity than their N-oxide derivatives.

The N-oxide group in this compound has a profound impact on its receptor affinity. The presence of the electronegative oxygen atom bonded to the electropositive nitrogen significantly reduces the compound's ability to bind to the nAChR ion channel. As demonstrated by the IC50 values, this compound has a markedly lower affinity than Hippodamine. This suggests that the charge distribution and steric bulk introduced by the N-oxide moiety are unfavorable for optimal interaction with the binding site within the receptor's ion channel. The ionized tertiary amine present in Hippodamine appears to be a key feature for higher affinity binding, and its conversion to the N-oxide in this compound attenuates this interaction.

Exploration of Downstream Molecular and Cellular Responses

Despite the characterization of this compound's interaction with nicotinic acetylcholine receptors at the binding and channel inhibition level, there is a notable lack of information in the scientific literature regarding the downstream molecular and cellular responses. As a non-competitive antagonist that blocks ion flow, it is hypothesized that this compound would prevent the cellular depolarization and subsequent signaling cascades typically initiated by nAChR activation. These could include the prevention of calcium influx and the subsequent activation of calcium-dependent signaling pathways. However, specific studies detailing the effects of this compound on intracellular signaling pathways, gene expression, or other cellular responses are not currently available. Further research is required to elucidate the consequences of nAChR blockade by this compound at the cellular and molecular levels.

Investigation of Intracellular Signaling Pathways Modulated by this compound

The primary mechanism of action identified for this compound involves its role as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). nih.gov These receptors are ligand-gated ion channels that, upon activation by the neurotransmitter acetylcholine, allow the influx of cations, leading to cellular depolarization and the initiation of downstream signaling cascades. wikipedia.org this compound's interaction with these receptors disrupts this normal flow of ions, thereby modulating intracellular signaling.

While direct and exhaustive studies on every intracellular pathway affected by this compound are not extensively documented, the consequences of nAChR antagonism are well-established and provide a framework for understanding its likely impact. The modulation of ion flux, particularly of calcium ions (Ca²⁺), through nAChRs is a critical upstream event that influences a multitude of signaling pathways. nih.gov By inhibiting nAChR function, this compound can be expected to indirectly influence Ca²⁺-dependent signaling cascades.

Key intracellular signaling pathways potentially modulated by the nAChR antagonism of this compound include:

Phosphoinositide 3-kinase (PI3K)-Akt Signaling Pathway: Activation of certain nAChR subtypes, particularly the α7 subtype, can lead to the activation of the PI3K-Akt pathway, which is crucial for cell survival and proliferation. nih.gov As a non-competitive antagonist, this compound's inhibition of these receptors would likely lead to a downregulation of this pro-survival pathway.

Mitogen-activated protein kinase (MAPK) Pathways: Cross-talk between nAChRs and various growth factor receptors can lead to the activation of MAPK pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which are involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis. researchgate.net The inhibitory action of this compound on nAChRs could, therefore, lead to a modulation of these critical signaling networks.

Calcium/Calmodulin-Dependent Protein Kinase (CaMK) Pathway: The influx of calcium through nAChRs can activate CaMKs, which in turn phosphorylate a variety of downstream targets, influencing neurotransmitter release and gene expression. By blocking this initial calcium entry, this compound would consequently suppress the activation of this pathway.

It is important to note that the specific downstream effects of this compound on these pathways are likely to be cell-type specific and dependent on the particular subtypes of nAChRs expressed.

Analysis of this compound Effects in In Vitro Cellular Models

The biological activity of this compound has been investigated using various in vitro cellular models, which have been instrumental in characterizing its molecular interactions and cellular effects. These models provide a controlled environment to study the direct impact of the compound on cellular functions. nih.gov

One of the key findings from in vitro studies is the characterization of this compound's interaction with nAChRs. In a study utilizing radioligand binding and functional assays, the effects of several coccinelline (B1211609) alkaloids were examined on skeletal muscle and α7 nAChRs. This research revealed that this compound, as an N-oxide, exhibits a significantly higher IC50 value for the inhibition of [³H]-TCP binding compared to its non-N-oxide counterpart, hippodamine. nih.gov This suggests a lower affinity for the ion channel of the receptor. The study concluded that these alkaloids, including this compound, act as non-competitive inhibitors by binding to one or more allosteric sites on the nAChR. nih.gov

CompoundTargetAssayFindingReference
This compoundNicotinic Acetylcholine Receptors (nAChRs)Radioligand Binding Assay ([³H]-TCP displacement)Higher IC50 compared to hippodamine, indicating lower affinity for the ion channel. nih.gov
This compoundNicotinic Acetylcholine Receptors (nAChRs)Functional AssaysNon-competitive antagonism, suggesting binding to an allosteric site. nih.gov

Further insights into the cellular effects of related ladybug alkaloids have been gained from studies on different cell lines. For instance, research on the closely related alkaloid hippodamine was conducted on TE671 cells, a human rhabdomyosarcoma cell line that endogenously expresses embryonic-type muscle nAChRs, and on locust neurons. nottingham.ac.uk While not directly studying this compound, these experiments demonstrated a potent antagonistic effect of hippodamine on nAChRs in both vertebrate and invertebrate cell models, with a notable selectivity for insect nAChRs. nottingham.ac.uk Given the structural similarity, it is plausible that this compound exerts comparable selective effects.

The repellent properties of this compound against ants, as observed in early studies, are a manifestation of its biological activity at the organismal level, which is underpinned by these molecular and cellular interactions. nottingham.ac.uk The antagonism of nAChRs in the sensory neurons of ants likely leads to a disruption of normal signaling, resulting in the observed repellent behavior.

Mechanistic Studies of Convergine’s Biological Action

Enzyme Interaction and Modulation Studies

Research into the biological activity of Convergine has indicated interactions with specific biological targets. One notable finding reports on the activity of this compound and related coccinelline (B1211609) alkaloids on nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net Studies involving the Torpedo nAChR demonstrated that this compound exhibited binding affinity, albeit with a significantly higher IC50 value compared to other related compounds like coccinelline and precoccinelline (B15476410) N-oxides. researchgate.net Specifically, this compound displayed an IC50 value indicating lower affinity for displacing specific [(3)H]-TCP binding to the Torpedo nAChR. researchgate.net The presence of carbachol, a desensitizing agent, had minimal effect on the affinity of this compound for the Torpedo nAChR. researchgate.net

CompoundTargetAssay TypeIC50 (µM)Reference
This compoundTorpedo nAChR[(3)H]-TCP binding displacementHigh (> 100) researchgate.net
CoccinellineTorpedo nAChR[(3)H]-TCP binding displacementLower researchgate.net
Precoccinelline N-oxideTorpedo nAChR[(3)H]-TCP binding displacementLower researchgate.net

Note: The exact high IC50 for this compound was not precisely quantified in the snippet, but described as "significantly higher" than compounds with lower IC50s. researchgate.net

While this study provides evidence of an interaction with nAChRs, detailed mechanistic studies elucidating how this compound modulates the activity of this receptor or other potential enzymatic targets, including aspects like binding kinetics, allosteric effects, or downstream signaling cascades, are not widely available in the examined literature.

Characterization of Protein-Ligand Dynamics

Characterizing the dynamic interactions between a ligand like this compound and its protein target, such as the nAChR, is crucial for understanding the molecular basis of its activity. This involves studying conformational changes in the protein upon ligand binding, the flexibility of the ligand within the binding site, and the role of solvent molecules in the interaction. While the structure of this compound is known pherobase.comresearchgate.net, detailed experimental or theoretical studies specifically focused on the protein-ligand dynamics of this compound with its biological targets were not found in the provided search results. Such studies, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography of the complex, or time-resolved fluorescence, would provide valuable insights into the binding pose, stability, and transient interactions that govern this compound's biological effects.

Theoretical and Computational Approaches to Mechanistic Understanding

Computational methods, including molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) approaches, are powerful tools for investigating protein-ligand interactions and elucidating mechanisms at an atomic level. These methods can predict binding affinities, explore potential binding sites, simulate the dynamic behavior of the complex over time, and calculate interaction energies. Although computational approaches are increasingly used in studying biological systems and compound interactions, the search results did not yield specific published studies that applied these theoretical and computational techniques to investigate the mechanistic details of this compound's interaction with its reported target or to predict novel biological targets. Such studies could offer valuable insights into the preferred binding conformations, key residues involved in the interaction, and the forces driving the binding process for this compound.

Future Directions in Convergine Research

Rational Design of Novel Convergine-Based Chemical Scaffolds

The unique structural framework of this compound presents an opportunity for the rational design of novel chemical scaffolds. Rational design involves using an in-depth understanding of molecular structures and their interactions to create new compounds with desired properties. frontiersin.orgrsc.org Future research could focus on modifying the core structure of this compound to generate libraries of analogs with altered physical, chemical, or biological characteristics. This process would likely involve identifying key functional groups and structural motifs within this compound that are responsible for its observed activities, such as its repulsive effects or receptor interactions. researchgate.net By systematically altering these features, researchers can explore the chemical space around this compound, potentially leading to the discovery of compounds with enhanced potency, selectivity, or novel activities. frontiersin.org Techniques such as structure-based design, if the target receptors' structures are known, or ligand-based design, using the structure of this compound itself, would be central to this effort. frontiersin.org The aim is to create a diverse set of "this compound-like" scaffolds that can serve as starting points for further investigation in various applications. capes.gov.brbiorxiv.org

Application of this compound as a Chemical Probe for Uncharacterized Biological Systems

This compound's reported interactions with nicotinic acetylcholine (B1216132) receptors suggest its potential utility as a chemical probe. researchgate.net Chemical probes are small molecules used to perturb biological systems and study the function of specific proteins or pathways. nih.govresearchgate.net Future research could explore the application of this compound, or rationally designed analogs, as probes to investigate uncharacterized biological systems where cholinergic signaling or similar molecular interactions might be involved. nih.gov This could involve using labeled versions of this compound (e.g., fluorescent or radioactive tags) to trace its distribution and binding sites in cells or tissues. By observing the effects of this compound on cellular processes or organismal behavior, researchers can gain insights into the roles of its target proteins in complex biological networks. nih.gov This approach can be particularly valuable for deorphanizing receptors or identifying novel pathways influenced by this compound's structural features. nih.govresearchgate.net

Advanced Methodological Approaches in this compound Studies (e.g., advanced spectroscopic techniques, cryo-EM for receptor complexes)

Advancing the understanding of this compound's interactions at the molecular level necessitates the application of sophisticated experimental techniques. Advanced spectroscopic methods, such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, could provide detailed information about this compound's conformation, dynamics, and binding to target molecules. researchgate.netthermofisher.com Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be employed to quantify the binding kinetics and thermodynamics of this compound with its receptors. thermofisher.com Furthermore, Cryo-Electron Microscopy (cryo-EM) has revolutionized structural biology by enabling the determination of high-resolution 3D structures of biological macromolecules and their complexes, including membrane proteins like receptors. thermofisher.comcreative-biostructure.comau.dknih.gov Applying cryo-EM to study this compound in complex with its nicotinic acetylcholine receptor targets could provide unprecedented atomic details of their interaction, revealing the precise binding pose and conformational changes induced by this compound binding. thermofisher.comcreative-biostructure.comau.dknih.gov This structural information is invaluable for understanding the mechanism of action and guiding further rational design efforts.

Bioinformatic and Chemoinformatic Analysis of this compound-Related Molecular Space

The increasing amount of chemical and biological data available provides fertile ground for bioinformatic and chemoinformatic analyses related to this compound. slideshare.nettruegeometry.comnumberanalytics.comnih.gov Chemoinformatics involves the use of computational tools to manage, analyze, and interpret chemical data, while bioinformatics focuses on biological data. slideshare.nettruegeometry.comnumberanalytics.comnih.govmewburn.com Future research could involve building computational models based on this compound's structure and known activity to predict other compounds with similar properties (similarity searching) or to identify potential new targets (target fishing). numberanalytics.commewburn.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling could be used to correlate structural variations in this compound analogs with changes in their biological activity, helping to identify key structural determinants of function. numberanalytics.commewburn.com Furthermore, bioinformatic analysis of biological systems where this compound is active could help identify related proteins or pathways, providing a broader context for its biological effects. slideshare.nettruegeometry.comnumberanalytics.com The integration of chemoinformatic and bioinformatic approaches can facilitate the exploration of the vast chemical and biological space related to this compound, accelerating the discovery of new insights and applications. truegeometry.comnumberanalytics.comnih.gov

Q & A

Q. What are the foundational methodologies for synthesizing and characterizing Convergine in experimental settings?

Answer: this compound synthesis typically follows protocols emphasizing purity and reproducibility. Key steps include solvent selection, reaction optimization, and spectroscopic validation (e.g., NMR, HPLC). Experimental sections must detail procedures for replication, including instrument parameters and purity thresholds . For novel derivatives, full characterization (elemental analysis, crystallography) is required, while known compounds require literature-cited identification methods .

Q. How can researchers design experiments to assess this compound’s physicochemical properties?

Answer: Prioritize hypothesis-driven designs with controls for environmental variables (e.g., pH, temperature). Use factorial designs to isolate factors affecting stability or reactivity. Include validation steps such as triplicate measurements and statistical tests (e.g., ANOVA) to ensure reliability . Data should distinguish raw from processed values, with uncertainties quantified .

Q. What strategies ensure comprehensive literature reviews on this compound’s biological activity?

Answer: Systematically search databases (PubMed, Scopus) using controlled vocabularies (MeSH terms) and Boolean operators. Cross-reference citations in primary studies and prioritize peer-reviewed journals. Avoid predatory publishers; verify sources via tools like Web of Science . For AI-assisted reviews, tools like Knowledgie can extract insights from PDFs while maintaining academic rigor .

Advanced Research Questions

Q. How should researchers resolve contradictions in published data on this compound’s mechanism of action?

Answer: Conduct a meta-analysis of primary studies, evaluating methodological consistency (e.g., cell lines, dosages). Use triangulation: compare in vitro, in vivo, and computational data. Identify confounders (e.g., assay sensitivity) and design replication studies with improved controls . Contradictions may arise from contextual factors (e.g., species-specific responses), necessitating iterative hypothesis refinement .

Q. What advanced statistical approaches are suitable for analyzing this compound’s dose-response relationships?

Answer: Nonlinear regression (e.g., Hill equation) models dose-response curves, while Bayesian methods quantify parameter uncertainty. For high-throughput data, machine learning (e.g., random forests) identifies non-linear interactions. Always report confidence intervals and effect sizes to avoid overinterpretation .

Q. How can this compound’s long-term stability be evaluated under varying storage conditions?

Answer: Use accelerated stability studies (ICH guidelines) with controlled variables (humidity, light). Monitor degradation via LC-MS and correlate with kinetic models (e.g., Arrhenius equation). Include mass balance assessments to account for degradation byproducts . For real-time data, employ stability-indicating assays validated per ICH Q2(R1) .

Q. What ethical and reproducibility frameworks apply to publishing this compound research?

Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data in repositories (e.g., Zenodo) with metadata. Disclose conflicts of interest and use plagiarism-detection software pre-submission. For reproducibility, provide step-by-step protocols in supplementary materials .

Methodological Guidance

  • Data Presentation : Tables should summarize critical findings (e.g., IC50 values), while figures highlight trends (dose-response curves). Appendices house raw data; processed data must align with research questions .
  • Survey Design : When collecting bioactivity data, avoid leading questions. Pre-test surveys with small cohorts to refine clarity and reduce bias .
  • Ethical Synthesis : Cite primary sources, not reviews, to trace conceptual evolution. Use DOI-linked references for traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.